molecular formula C19H13ClN4OS B2949892 (E)-4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide CAS No. 1321885-00-0

(E)-4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide

Cat. No.: B2949892
CAS No.: 1321885-00-0
M. Wt: 380.85
InChI Key: CVZZGDVIXOEDQR-GXDHUFHOSA-N
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Description

(E)-4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide is a synthetic small molecule of interest in chemical and pharmaceutical research. Compounds featuring benzamide and thiazole motifs are frequently investigated for their potential biological activities . The presence of a cyanovinyl group suggests this molecule may be explored as a key intermediate in organic synthesis or for the development of novel therapeutic agents. Research into structurally similar molecules indicates potential for kinase inhibition or other targeted cancer therapies, though the specific mechanism of action for this compound requires further experimental validation . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers are encouraged to consult the scientific literature for the most current findings related to this compound.

Properties

IUPAC Name

4-[[(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4OS/c20-15-5-1-12(2-6-15)17-11-26-19(24-17)14(9-21)10-23-16-7-3-13(4-8-16)18(22)25/h1-8,10-11,23H,(H2,22,25)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZZGDVIXOEDQR-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(E)-4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a thiazole ring and an amino-benzamide structure, which are known to contribute to various biological activities. The presence of the 4-chlorophenyl group enhances its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit significant antimicrobial and anticancer properties. The proposed mechanisms include:

  • Inhibition of Protein Kinases : Compounds with similar structures have demonstrated the ability to inhibit protein kinases, which play crucial roles in cell signaling pathways related to cancer progression .
  • Histone Deacetylase Inhibition : Some derivatives have shown potential as histone deacetylase (HDAC) inhibitors, which can lead to apoptosis in cancer cells and modulation of gene expression .
  • Antimicrobial Activity : Similar thiazole derivatives have been reported to possess antimicrobial properties against various pathogens, suggesting a broad-spectrum activity.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of compounds related to this compound:

Activity Target Cells/Pathogens IC50 Values (μM) Mechanism
AnticancerHepG2 (liver cancer), A549 (lung cancer), HeLa (cervical cancer)8 - 50HDAC inhibition, apoptosis induction
AntimicrobialVarious bacterial and fungal strainsComparable to norfloxacin and fluconazoleDisruption of microbial growth pathways
Protein Kinase InhibitionVarious cancer cell linesNot specifiedInhibition of signaling pathways

Case Studies

  • Antitumor Activity : A study examining a compound structurally similar to this compound found significant inhibition of proliferation in several cancer cell lines, including HepG2 and A549, with IC50 values below 15 μM after 72 hours of treatment .
  • Antimicrobial Efficacy : Research highlighted that thiazole derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, demonstrating effectiveness comparable to established antibiotics.
  • Mechanistic Insights : Investigations into the mechanism revealed that these compounds could induce apoptosis in cancer cells via the activation of intrinsic pathways, leading to cell cycle arrest and subsequent cell death .

Comparison with Similar Compounds

Key Observations:

Benzamide in the target compound vs. methyl ester in : The amide group improves hydrogen-bonding capacity, critical for kinase target engagement .

Linker and Configuration: The cyanovinyl linker in the target compound and stabilizes the E-configuration, preventing isomerization that could disrupt binding. This contrasts with imine-linked analogs (e.g., ), which may exhibit conformational flexibility.

Biological Activity: The dimethylamino-benzylidene analog demonstrates confirmed CDK inhibition, suggesting that electron-donating groups (e.g., dimethylamino) may enhance target affinity. Thiophene-based benzamides show broader antimicrobial activity, indicating heterocycle choice (thiazole vs. thiophene) influences target selectivity.

Research Findings and Mechanistic Insights

  • Kinase Inhibition: The target compound’s benzamide group aligns with ATP-binding pockets in kinases, as observed in crystallographic studies of similar thiazole derivatives . However, its cyanovinyl linker may reduce solubility compared to imine-linked analogs .
  • Synthetic Accessibility : The target compound’s synthesis (via methods analogous to ) requires precise stoichiometric control to avoid byproducts like Z-isomers, which are pharmacologically inactive.

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